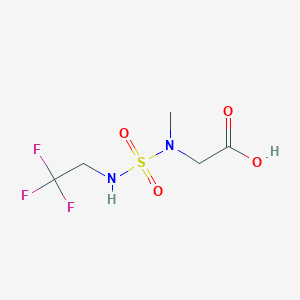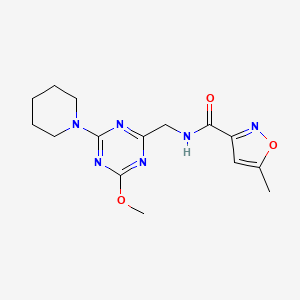![molecular formula C24H28N4O2S B2542947 N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894888-01-8](/img/structure/B2542947.png)
N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A recent study reported a Pd-catalyzed decarboxylative strategy for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones, which closely resembles our compound. The synthesis involves modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. Remarkably, this reaction proceeds at room temperature and generates CO2 as the sole by-product .
Molecular Structure Analysis
The molecular structure of our compound features a spiro-fused ring system, which includes the triazaspiro[4.5]deca-1,3-diene-8-carboxamide core. The benzyl, ethylthio, and 4-methoxyphenyl substituents contribute to its overall shape and reactivity. The stereochemistry of the reactions is controlled, resulting in diastereo- and enantioselectivity .
Applications De Recherche Scientifique
Antiviral Applications
A new series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which are structurally similar to the compound , were synthesized and evaluated for their antiviral activity. Specifically, certain derivatives exhibited strong activity against the influenza A/H3N2 virus and human coronavirus 229E. This indicates the potential of spirothiazolidinone scaffolds, a category to which the compound belongs, in developing new classes of antiviral molecules (Apaydın et al., 2020).
Synthesis and Structural Analysis
Research into the synthesis of spiro compounds, including the 1,4,8-triazaspiro[4.5]decan-2-one library, highlights the versatility of these structures in generating diverse molecular architectures. These structures serve as a foundation for further modifications and functionalization, showcasing their utility in synthetic organic chemistry and drug development (Feliu et al., 2004).
Antimicrobial and Antioxidant Activities
The spiroimidazolidinone framework has been utilized to synthesize derivatives with notable antimicrobial and antioxidant activities. This underscores the potential of such compounds in the development of new therapeutic agents targeting a range of bacterial and oxidative stress-related conditions (Gilava et al., 2020).
Conformational and Structural Studies
Conformational analyses and structural comparisons of spiro compounds, including bromo-substituted pyrazoline and isoxazolinone derivatives, provide insights into the molecular geometry and electron distribution. These studies are essential for understanding the interaction mechanisms of these compounds with biological targets, influencing their biological activities (Bruno et al., 2004).
Anticonvulsant Activity
The exploration of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione for anticonvulsant properties opens up avenues for the development of new treatments for epilepsy and related disorders. These studies highlight the importance of structural modifications in enhancing biological activity and specificity (Obniska et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-3-31-22-21(19-9-11-20(30-2)12-10-19)26-24(27-22)13-15-28(16-14-24)23(29)25-17-18-7-5-4-6-8-18/h4-12H,3,13-17H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANILAIQWKKEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NCC3=CC=CC=C3)N=C1C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

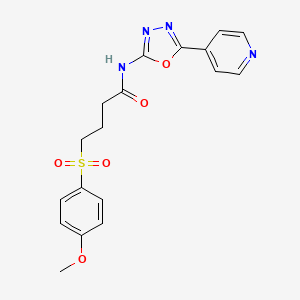
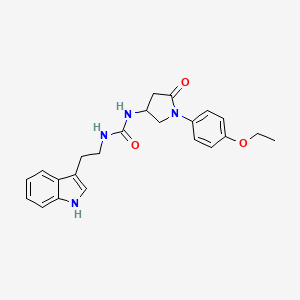
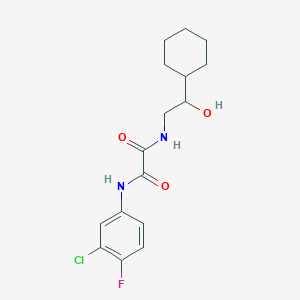
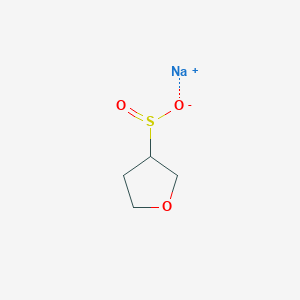

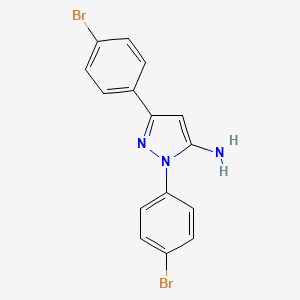
![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2542879.png)
![8-Azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2542880.png)
